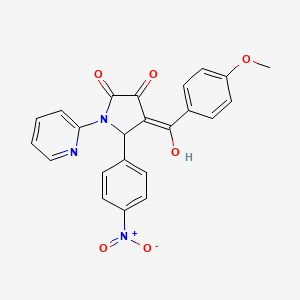
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, commonly known as EPSP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants and bacteria. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of EPSP involves the inhibition of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a key enzyme in the biosynthesis of aromatic amino acids. 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole catalyzes the conversion of shikimate-3-phosphate and phosphoenolpyruvate to 5-enolpyruvylshikimate-3-phosphate (EPSP), which is then converted to aromatic amino acids. EPSP binds to the active site of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole and inhibits its activity, thereby blocking the biosynthesis of aromatic amino acids.
Biochemical and Physiological Effects:
EPSP has been shown to have a range of biochemical and physiological effects. In plants, EPSP inhibition leads to the accumulation of shikimate and other metabolites, which can affect the growth and development of the plant. In bacteria, EPSP inhibition can lead to the accumulation of EPSP and other metabolites, which can affect cell growth and survival. EPSP has also been shown to have anti-inflammatory and anti-tumor properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
EPSP has several advantages as a tool for scientific research. It is a potent and specific inhibitor of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which makes it a valuable tool for studying the biosynthesis of aromatic amino acids. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, EPSP has some limitations as well. It is toxic to some organisms and can affect the growth and development of plants and bacteria. It is also not effective against all 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole enzymes, which limits its use in some applications.
Zukünftige Richtungen
EPSP has potential applications in various fields of research, including agriculture, microbiology, and biochemistry. Future research could focus on developing new EPSP inhibitors with improved specificity and potency. EPSP could also be used as a tool to study the biosynthesis of aromatic amino acids in other organisms, such as fungi and algae. Additionally, EPSP could be explored as a potential therapeutic agent for the treatment of inflammatory and neoplastic diseases in humans.
Synthesemethoden
The synthesis of EPSP involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product. The synthesis process is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
EPSP has been widely used in scientific research as a tool to study the biosynthesis of aromatic amino acids in plants and bacteria. It is a potent inhibitor of 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a key enzyme in this pathway. By inhibiting 1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole, EPSP can block the biosynthesis of aromatic amino acids and thus affect the growth and development of plants and bacteria. This property has been exploited in various fields of research, including agriculture, microbiology, and biochemistry.
Eigenschaften
IUPAC Name |
1-ethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-11-8-9(7-10-11)15(13,14)12-5-3-4-6-12/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRAHPLWMQIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-ethyl-4-(1-pyrrolidinylsulfonyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5292702.png)
![2,6-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5292709.png)
![N-(4-methoxy-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5292716.png)

![1-(4-chloro-1-methyl-1H-indazol-3-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5292725.png)
![4'-amino-1-methyl-6'-[(2-methylphenyl)amino]-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5292747.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5292758.png)
![5-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5292763.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(piperidin-4-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5292792.png)
![6-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidin-4-amine](/img/structure/B5292802.png)
![4-({[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol hydrochloride](/img/structure/B5292808.png)